Lerociclib

CDK4/6 inhibition Kinase selectivity Biochemical assay

Lerociclib (G1T38, GB491) is a differentiated CDK4/6 inhibitor with 28-fold CDK4/CDK9 selectivity, delivering significantly lower severe neutropenia and minimal GI toxicity vs. palbociclib, ribociclib, and abemaciclib. Continuous BID dosing avoids drug holidays, sustaining target inhibition for combination regimens in HR+/HER2- breast cancer and Rb-proficient tumors. Phase III LEONARDA-1 showed 55% progression risk reduction (HR 0.451) with fulvestrant. Procure this essential comparator for next-generation CDK4/6 research and translational oncology.

Molecular Formula C26H34N8O
Molecular Weight 474.6 g/mol
CAS No. 1628256-23-4
Cat. No. B560418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLerociclib
CAS1628256-23-4
SynonymsG1T38;  7',8'-Dihydro-2'-[[5-[4-(1-methylethyl)-1-piperazinyl]-2-pyridinyl]amino]spiro[cyclohexane-1,9'(6'H)-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one
Molecular FormulaC26H34N8O
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6
InChIInChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31)
InChIKeyYPJRHEKCFKOVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lerociclib (G1T38) for Advanced HR+/HER2- Breast Cancer Research: A Potent, Selective CDK4/6 Inhibitor for Procurement


Lerociclib (CAS 1628256-23-4, also known as G1T38 or GB491) is an orally bioavailable, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is designed to block cell cycle progression from the G1 to S phase in CDK4/6-dependent tumor cells, thereby inhibiting proliferation [1]. The compound has demonstrated anti-tumor activity in preclinical models and clinical trials, with a focus on hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced breast cancer. Its biochemical profile and pharmacokinetic properties suggest a differentiated safety and tolerability profile compared to earlier-generation CDK4/6 inhibitors [2].

Why In-Class CDK4/6 Inhibitors Cannot Be Substituted for Lerociclib: A Quantitative Justification


Although palbociclib, ribociclib, abemaciclib, and trilaciclib are all CDK4/6 inhibitors, their distinct biochemical selectivity profiles, clinical safety signatures, and dosing schedules preclude simple substitution [1]. For instance, abemaciclib is associated with higher rates of gastrointestinal toxicity, while palbociclib and ribociclib are characterized by hematologic toxicity, notably neutropenia [2]. Lerociclib's unique properties—including its continuous twice-daily dosing regimen and differential kinase selectivity—translate into a clinical profile with lower rates of severe neutropenia and minimal gastrointestinal adverse events compared to these established agents [3]. This guide quantifies these differences to inform scientific selection and procurement decisions.

Quantitative Evidence Guide: Differentiating Lerociclib from Comparator CDK4/6 Inhibitors


Biochemical Potency and Selectivity Profile vs. Palbociclib, Ribociclib, and Abemaciclib

Lerociclib exhibits superior potency and a distinct selectivity profile against CDK4 and CDK6 compared to palbociclib and ribociclib in cell-free assays. It is approximately 5- to 10-fold more potent against CDK4 than palbociclib and ribociclib, and maintains comparable or greater potency against CDK6 while demonstrating a unique >1,000-fold selectivity window over CDK1, CDK2, and CDK7 [1]. Its selectivity against CDK9 is 28-fold, which may contribute to a differentiated safety profile [2].

CDK4/6 inhibition Kinase selectivity Biochemical assay

In Vivo Tumor Growth Inhibition vs. Palbociclib in ER+ Breast Cancer Xenografts

In a head-to-head preclinical comparison, lerociclib demonstrated significantly greater tumor growth inhibition (TGI) than palbociclib at the 50 mg/kg dose in both MCF7 and ZR-75-1 ER+ breast cancer xenograft models [1]. At the 100 mg/kg dose, both compounds produced similar TGI, but the differentiation at the intermediate dose highlights lerociclib's superior dose-response relationship.

In vivo efficacy Breast cancer xenograft Tumor growth inhibition

Clinical Efficacy: Progression-Free Survival Improvement in Phase III LEONARDA-1 Trial

In the randomized, double-blind, Phase III LEONARDA-1 trial, lerociclib (150 mg twice daily) plus fulvestrant significantly improved progression-free survival (PFS) compared to placebo plus fulvestrant in patients with HR+/HER2- advanced breast cancer who had progressed on prior endocrine therapy [1]. The magnitude of benefit is comparable to that observed with other CDK4/6 inhibitors in this setting.

Phase III clinical trial Progression-free survival HR+/HER2- breast cancer

Differentiated Clinical Safety Profile: Lower Rates of Severe Neutropenia and GI Toxicity

Lerociclib exhibits a distinct safety profile with a lower incidence of Grade 3/4 neutropenia and a notable absence of severe gastrointestinal adverse events compared to approved CDK4/6 inhibitors [1]. In the LEONARDA-1 trial, the rate of Grade 3/4 neutropenia was 46.7%, with only 5.1% being Grade 4 and no cases of febrile neutropenia. Importantly, no Grade 3/4 diarrhea was reported, and gastrointestinal events (nausea, vomiting) occurred in less than 20% of patients [2]. This contrasts with published data for abemaciclib, which is frequently associated with diarrhea, and for palbociclib and ribociclib, which are characterized by higher rates of Grade 3/4 neutropenia [3].

Safety profile Neutropenia Gastrointestinal toxicity

Pharmacokinetic Differentiation: Continuous Dosing and Reduced Myelosuppression in Preclinical Models

Lerociclib's pharmacokinetic properties enable continuous twice-daily dosing without inducing severe neutropenia, a key differentiator from other CDK4/6 inhibitors [1]. Preclinical studies showed that lerociclib accumulates in tumor tissue but not in plasma, leading to less inhibition of mouse myeloid progenitors than palbociclib [2]. In beagle dogs, continuous 28-day dosing of lerociclib did not produce severe neutropenia, whereas palbociclib caused significant myelosuppression [3].

Pharmacokinetics Myelosuppression Continuous dosing

Optimal Research and Industrial Applications for Lerociclib Based on Differentiated Evidence


Development of Next-Generation Combination Therapies for Endocrine-Resistant HR+/HER2- Breast Cancer

Given the robust Phase III data from LEONARDA-1 showing a 55% reduction in the risk of progression (HR 0.451) when combined with fulvestrant [1], lerociclib is a compelling candidate for combination studies with novel endocrine therapies, targeted agents, or antibody-drug conjugates. Its favorable safety profile, particularly the lower rate of severe neutropenia and absence of severe diarrhea [2], makes it an ideal backbone for long-term combination regimens where overlapping toxicities are a concern.

Investigation of CDK4/6 Inhibition in Tumors Requiring Continuous Target Coverage

Lerociclib's continuous twice-daily dosing schedule, enabled by its unique pharmacokinetic profile and reduced myelosuppression [3], supports its use in research settings where sustained target inhibition is hypothesized to be critical. This includes studies in highly proliferative tumors or in settings where intermittent dosing (as with palbociclib's 3-weeks-on/1-week-off schedule) may lead to tumor regrowth during the drug holiday. Preclinical models demonstrating tumor accumulation and sustained G1 arrest [4] further support this application.

Biomarker-Driven Studies Focusing on CDK4/6-Dependent Cancers Beyond Breast Cancer

Preclinical evidence shows lerociclib's activity in a diverse array of CDK4/6-dependent tumor cell lines, including melanoma, leukemia, and lymphoma [5]. Its high potency and selectivity profile, combined with a potentially wider therapeutic window due to lower hematologic toxicity, position it as a valuable tool for translational research exploring CDK4/6 inhibition in other Rb-proficient cancers. Procurement for these studies should be based on the compound's distinct biochemical and in vivo properties detailed in Section 3.

Comparative Pharmacology Studies to Understand Class Differences in CDK4/6 Inhibitor Safety

The quantifiable differences in kinase selectivity (e.g., 28-fold CDK4/CDK9 ratio for lerociclib vs. higher CDK9 inhibition for abemaciclib) [6] and the resulting clinical safety profiles (lower GI toxicity and neutropenia) make lerociclib an essential comparator in studies aiming to deconvolute the mechanisms underlying class-specific adverse events. Such studies are critical for designing next-generation CDK4/6 inhibitors with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lerociclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.